3-Furan-2-yl-2-(4-phenyl-thiazol-2-yl)-acrylonitrile
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Description
3-Furan-2-yl-2-(4-phenyl-thiazol-2-yl)-acrylonitrile is a useful research compound. Its molecular formula is C16H10N2OS and its molecular weight is 278.33. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activities
Studies have shown that acrylonitrile derivatives, which include "3-Furan-2-yl-2-(4-phenyl-thiazol-2-yl)-acrylonitrile," exhibit significant in vitro cytotoxic activities against various human cancer cell lines. The structure-activity relationships (SAR) analysis indicates that these compounds' cytotoxic potency can vary significantly with minor modifications to their molecular structure, highlighting the sensitivity of their biological activities to chemical changes. For instance, specific derivatives demonstrated on average more potent activity compared to well-known chemotherapy agents like cisplatin and etoposide, with some inducing apoptosis in cancer cells, a desirable mechanism of action for anticancer drugs (Saczewski, Reszka, Gdaniec, Grünert, & Bednarski, 2004). Another study highlighted the synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives, with some showing moderate activity against specific breast cancer cell lines (Matiichuk, Horak, Chaban, Chaban, & Matiychuk, 2022).
Chemical Properties and Applications
Derivatives of "this compound" have been explored for their photophysical properties, such as their use in organic solar cells. These compounds' unique electronic and structural characteristics make them suitable candidates as electron acceptors in bulk heterojunction organic solar cells, with investigations into their optical, electronic properties, and photovoltaic performance (Kazici, Bozar, Yuksel, Ongul, Gokce, Gunes, & Goreci, 2016). Furthermore, the synthesis and characterization of chitosan-g-poly(2-(furan-2-carbonyl)-acrylonitrile) highlight the potential of these compounds in developing materials with enhanced water swelling properties and increased biological activity against various microorganisms, showcasing their applicability in materials science and bioengineering (Sagheer, Khalil, & Ibrahim, 2013).
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2OS/c17-10-13(9-14-7-4-8-19-14)16-18-15(11-20-16)12-5-2-1-3-6-12/h1-9,11H/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRQBWIPDFIOQZ-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CO3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=CO3)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.